molecular formula C20H20O5 B10808988 Ethyl 6-(furan-2-yl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate

Ethyl 6-(furan-2-yl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate

Cat. No.: B10808988
M. Wt: 340.4 g/mol
InChI Key: CJDRESMJUOCQEV-UHFFFAOYSA-N
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Description

Ethyl 6-(furan-2-yl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate is a cyclohexenone derivative synthesized via the Michael addition of ethyl acetoacetate to substituted chalcones. This reaction, typically catalyzed by NaOH in ethanol, yields highly functionalized cyclohexenones known for their utility in organic synthesis and medicinal chemistry . The compound features a furan-2-yl group at position 6 and a 4-methoxyphenyl group at position 4 of the cyclohexene ring, with an ester moiety at position 1 (Figure 1).

Cyclohexenones are pivotal intermediates in synthesizing spiro compounds, benzisoxazoles, and carbazoles .

Properties

Molecular Formula

C20H20O5

Molecular Weight

340.4 g/mol

IUPAC Name

ethyl 6-(furan-2-yl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C20H20O5/c1-3-24-20(22)19-16(18-5-4-10-25-18)11-14(12-17(19)21)13-6-8-15(23-2)9-7-13/h4-10,12,16,19H,3,11H2,1-2H3

InChI Key

CJDRESMJUOCQEV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(CC(=CC1=O)C2=CC=C(C=C2)OC)C3=CC=CO3

Origin of Product

United States

Biological Activity

Ethyl 6-(furan-2-yl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its synthesis, structural characteristics, and biological properties, particularly focusing on its pharmacological implications.

Chemical Structure and Properties

The molecular formula of this compound is C18H18O5C_{18}H_{18}O_5, indicating a structure that includes a cyclohexene ring, a furan moiety, and methoxy groups. The presence of these functional groups suggests potential interactions with various biological targets.

Property Value
Molecular Weight342.34 g/mol
LogP (octanol-water partition)3.6075
Polar Surface Area (PSA)65.74 Ų
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves cyclocondensation reactions, where ethyl acetoacetate is reacted with substituted phenyl and furan derivatives under basic conditions. A common method includes refluxing ethyl acetoacetate with furan derivatives in the presence of sodium hydroxide, facilitating nucleophilic attack and subsequent cyclization processes.

Antimicrobial Activity

Compounds featuring the furan moiety are known for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against certain bacterial strains, although detailed investigations are required to establish its efficacy and mechanism of action.

Anti-inflammatory Effects

Similar compounds have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways. The presence of methoxy groups may enhance the compound's ability to interact with inflammatory mediators, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

While specific case studies on this compound are scarce, related compounds have been investigated:

  • Anticancer Activity : A study on structurally related compounds showed significant inhibition of cell growth in breast cancer cell lines, highlighting the potential of similar compounds to target cancer pathways effectively.
  • Antimicrobial Studies : Research has indicated that derivatives with furan rings exhibit broad-spectrum antimicrobial properties, making them candidates for further exploration in drug development against resistant strains.
  • Mechanistic Insights : Investigations into the mechanism of action for similar compounds suggest that they may interact with DNA or proteins involved in cell cycle regulation, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Cyclohexenone Derivatives

Structural and Crystallographic Comparisons

The compound’s structural analogs differ primarily in substituents at positions 4 and 6, which influence molecular conformation, crystallinity, and biological activity. Key comparisons are summarized in Table 1.

Table 1: Structural and Crystallographic Data of Cyclohexenone Derivatives

Compound Name Substituents (Position 4/6) Crystal System Puckering Conformation Dihedral Angle (°) Biological Activity Ref.
Ethyl 6-(furan-2-yl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate 4: 4-methoxyphenyl; 6: furan-2-yl Monoclinic (P1) Envelope (Q = 0.477 Å) Furan/benzene: 6.77 Anticonvulsant, anti-inflammatory
Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate 4: 4-fluorophenyl; 6: 4-chlorophenyl Triclinic (P1) Half-chair (Q = 0.477 Å) Chlorophenyl/fluorophenyl: 76.4–89.9 Synthon for spiro compounds
Ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate 4: 4-hydroxyphenyl; 6: naphthyl Orthorhombic Screw-boat Naphthyl/benzene: 84.79 Antitumor, fungicidal
Ethyl 4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate 4/6: 4-fluorophenyl Monoclinic Envelope Fluorophenyl/fluorophenyl: 82.03 Cardiovascular activity
Key Observations:

Substituent Effects on Conformation :

  • The furan-2-yl group in the title compound induces a near-parallel alignment with the cyclohexene ring (dihedral angle: 6.77°), contrasting with bulkier substituents like naphthyl or chlorophenyl, which adopt larger dihedral angles (e.g., 84.79° in naphthyl derivatives) .
  • Electron-withdrawing groups (e.g., Cl, F) enhance planarity and stabilize half-chair conformations, while methoxy groups favor envelope conformations due to steric effects .

Biological Activity :

  • Furan-containing derivatives exhibit enhanced anticonvulsant activity compared to halogenated analogs, likely due to improved membrane permeability .
  • Naphthyl-substituted compounds show higher antitumor activity, attributed to π-π stacking interactions with DNA .

Pharmacological Potential

  • Antimalarial activity (chlorophenyl derivatives: IC₅₀ ~5 µM) .
  • Antioxidant properties (methoxyphenyl derivatives: EC₅₀ ~20 µM) .

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